(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Description

Chemical Classification and Nomenclature

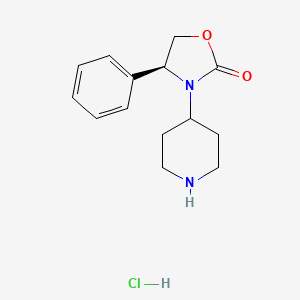

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride represents a sophisticated heterocyclic compound that integrates multiple pharmacologically relevant structural motifs within a single molecular framework. The compound possesses the molecular formula C14H19ClN2O2 and exhibits a molecular weight of 282.76 grams per mole, as documented in comprehensive chemical databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as (4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride, which precisely describes the stereochemical configuration and substitution pattern.

The compound's chemical classification encompasses multiple categories within organic chemistry taxonomy. Primary classification identifies it as an oxazolidinone derivative, specifically a 2-oxazolidinone variant that contains both nitrogen and oxygen heteroatoms within a five-membered ring structure. The oxazolidinone classification is particularly significant given that these heterocyclic compounds have demonstrated remarkable importance in medicinal chemistry, with many pharmaceutical agents incorporating the oxazolidinone core structure. Secondary classification places the compound within the piperidine-containing chemical family, as evidenced by the piperidin-4-yl substituent at the 3-position of the oxazolidinone ring.

The stereochemical designation (S) at the 4-position of the oxazolidinone ring represents a critical structural feature that distinguishes this enantiomer from its (R)-counterpart. This chiral center significantly influences the compound's three-dimensional molecular geometry and consequently affects its potential biological interactions and pharmacological properties. The hydrochloride salt formation enhances the compound's aqueous solubility characteristics while maintaining structural integrity, making it suitable for various research and potential therapeutic applications.

Table 1: Molecular Properties of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one Hydrochloride

Historical Development in Oxazolidinone Chemistry

The historical trajectory of oxazolidinone chemistry provides essential context for understanding the significance of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride within this chemical family. The foundational work in oxazolidinone chemistry traces back to 1888 when German chemist Siegmund Gabriel first reported the synthesis of 2-oxazolidinone during investigations of bromoethylamine hydrobromide reactions with silver carbonate. Gabriel's pioneering research established the fundamental synthetic pathways for oxazolidinone formation, though the full potential of these compounds remained unexplored for nearly a century.

The modern renaissance of oxazolidinone chemistry began in 1982 with David A. Evans' groundbreaking discovery of Evans oxazolidinones as chiral auxiliaries for stereoselective alpha alkylation reactions. Evans' work revolutionized asymmetric synthesis by demonstrating that oxazolidinone-based chiral auxiliaries could effectively control stereochemistry in carbon-carbon bond forming reactions. The Evans oxazolidinone methodology involved the condensation of chiral 2-amino alcohols with phosgene or analogous carbonic acid derivatives such as carbonyldiimidazole or diethyl carbonate to yield the desired chiral oxazolidinones. This development established oxazolidinones as indispensable tools in synthetic organic chemistry, particularly for the preparation of enantiomerically pure compounds.

The pharmaceutical significance of oxazolidinones emerged prominently in the 1980s when DuPont researchers first reported antibacterial oxazolidinone compounds, designated as DuP 105 and DuP 721. Although these initial compounds encountered toxicity issues during human clinical trials, the research demonstrated the antimicrobial potential inherent in the oxazolidinone scaffold. Subsequent investigations led to the development of more promising candidates, including eperezolid and linezolid, with linezolid ultimately becoming the first oxazolidinone antibiotic approved by the Food and Drug Administration. This approval marked a significant milestone in oxazolidinone chemistry, validating the therapeutic potential of this heterocyclic system.

Contemporary developments in oxazolidinone chemistry have focused on expanding synthetic methodologies and exploring novel applications. Recent research has demonstrated efficient catalytic methods for oxazolidinone synthesis, including the use of triethylamine hydroiodide as a bifunctional organocatalyst for solvent-free and metal-free synthesis conditions. These advances have made oxazolidinone synthesis more economical and environmentally sustainable, facilitating broader exploration of this chemical space. The coupling reactions of epoxides and isocyanates have emerged as particularly versatile approaches for preparing optically pure 2-oxazolidinones, utilizing both metal catalysts and organocatalysts to promote these transformations.

Table 2: Historical Milestones in Oxazolidinone Chemistry

| Year | Milestone | Researcher/Organization | Significance |

|---|---|---|---|

| 1888 | First oxazolidinone synthesis | Siegmund Gabriel | Established fundamental synthetic pathways |

| 1982 | Evans oxazolidinones discovery | David A. Evans | Introduced chiral auxiliaries for asymmetric synthesis |

| 1980s | First antibacterial oxazolidinones | DuPont | Demonstrated antimicrobial potential |

| 2000s | Linezolid approval | Pharmacia & Upjohn | First therapeutic oxazolidinone antibiotic |

| 2020s | Green synthesis methods | Various research groups | Sustainable and efficient synthetic approaches |

Position Within Piperidine-Containing Pharmacophores

The integration of piperidine functionality within (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride positions this compound within one of the most pharmaceutically relevant chemical scaffolds in modern drug discovery. Piperidine-containing compounds represent a cornerstone of pharmaceutical chemistry, with over 70 commercialized drugs incorporating piperidine scaffolds, including multiple blockbuster medications. The significance of piperidine as a pharmacophore stems from its versatile chemical properties and its ability to interact with diverse biological targets through multiple mechanisms.

The piperidine ring system exhibits remarkable pharmacological diversity, with documented applications spanning central nervous system modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer drugs, and analgesics. This broad therapeutic spectrum reflects the piperidine ring's capacity to adopt various conformations and participate in multiple types of molecular interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological targets. The six-membered saturated nitrogen heterocycle provides an optimal balance between conformational flexibility and structural rigidity, allowing for precise molecular recognition while maintaining metabolic stability.

Chiral piperidine scaffolds, such as those present in (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, have gained particular attention in drug design due to their enhanced selectivity and improved pharmacological profiles. The introduction of chirality into piperidine-containing molecules often results in significant improvements in receptor binding affinity, selectivity, and pharmacokinetic properties. Research has demonstrated that the stereochemical configuration of piperidine derivatives can dramatically influence their biological activity, with different enantiomers often exhibiting distinct pharmacological profiles or even opposing biological effects.

The piperidin-4-one structural motif, which shares chemical similarity with the piperidine component of the target compound, has been recognized as a particularly versatile pharmacophore with applications in anticancer and anti-HIV drug development. The piperidin-4-one scaffold serves as an excellent intermediate for further structural modifications, allowing medicinal chemists to fine-tune pharmacological properties through strategic substitution patterns. The combination of piperidin-4-one derivatives with other pharmacologically active scaffolds, such as oxazolidinones, represents a rational drug design approach that leverages the complementary properties of multiple pharmacophores.

Recent pharmacophore modeling studies have highlighted the importance of piperidine-containing scaffolds in the development of CCR5 antagonists for HIV-1 treatment. These investigations utilized large series of piperidine and piperazine-based CCR5 antagonists to generate predictive pharmacophore models, demonstrating the critical role of piperidine positioning and substitution patterns in determining biological activity. The research established that specific spatial arrangements of piperidine rings relative to other molecular features significantly influence receptor binding affinity and selectivity.

Table 3: Piperidine Pharmacophore Applications in Drug Discovery

| Therapeutic Area | Representative Compounds | Biological Targets | Key Properties |

|---|---|---|---|

| Central Nervous System | Multiple approved drugs | Various neurotransmitter receptors | Balanced lipophilicity and brain penetration |

| Cardiovascular | Antiaggregants, anticoagulants | Platelet aggregation pathways | Selective receptor interactions |

| Infectious Diseases | Anti-HIV agents | CCR5 receptors | High binding affinity and selectivity |

| Oncology | Anticancer agents | Various cellular targets | Cell cycle modulation and apoptosis induction |

| Pain Management | Analgesic compounds | Opioid and non-opioid pathways | Potent activity with reduced side effects |

The structural complexity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride exemplifies the sophisticated approach required in modern medicinal chemistry, where multiple pharmacophores are combined to achieve enhanced selectivity and improved therapeutic profiles. The compound's position within both oxazolidinone and piperidine chemical families provides access to diverse biological activities and represents a promising scaffold for further pharmaceutical development.

Properties

IUPAC Name |

(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTYXJVBOMPCIN-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521979-98-6 | |

| Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521979-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthetic approach to this compound typically involves:

- Construction of the oxazolidinone ring bearing the (S)-4-phenyl substituent.

- Introduction or incorporation of the piperidin-4-yl moiety.

- Formation of the hydrochloride salt for stability and isolation.

Preparation of (S)-4-Phenyl-2-oxazolidinone Core

A foundational step is the synthesis of (S)-4-phenyl-2-oxazolidinone, which serves as a key intermediate.

- Starting Material: N-Boc-L-phenylglycine.

- Reduction: Using borane reagents such as borane-tetrahydrofuran (BH3-THF) or borane-dimethylsulfide (BH3-Me2S) to reduce N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol.

- Cyclization: Ring-closing reaction catalyzed by potassium tert-butoxide or sodium tert-butoxide in an organic solvent (tetrahydrofuran or 2-methyltetrahydrofuran) at room temperature to form (S)-4-phenyl-2-oxazolidinone.

- Reaction Conditions: Molar ratio of N-Boc-L-phenylglycine to borane reagent is typically 1:2 to 4.5; catalyst molar ratio to intermediate is 1:1 to 2; reaction temperature ranges from 0 to 25 °C.

This method is noted for avoiding toxic reagents like phosgene and promoting green chemistry principles with mild, safe, and stable reaction conditions.

Incorporation of the Piperidin-4-yl Group

The piperidin-4-yl substituent is introduced via nucleophilic ring-opening or substitution reactions involving 4-piperidinol or related intermediates:

- Key Intermediate: 3-(4-chlorophenyl)-oxazolidin-2-one undergoes nucleophilic ring-opening with 4-piperidinol.

- Reaction Conditions: The reaction is performed in dimethyl sulfoxide (DMSO) at elevated temperatures (~110 °C) for extended times (up to 5 days) under inert atmosphere.

- Purification: Post-reaction workup includes extraction, washing, drying, and purification by flash column chromatography.

This method allows the formation of the piperidin-4-yl moiety attached to the oxazolidinone ring, yielding the desired substituted product.

Formation of the Hydrochloride Salt

The final step involves conversion of the free base to its hydrochloride salt to enhance stability and facilitate isolation:

- Typically achieved by treatment with hydrochloric acid in an appropriate solvent.

- This step is standard in pharmaceutical intermediate preparation for improved handling and characterization.

Alternative and Improved Processes

Other patented methods focus on improving yields, safety, and scalability:

- Replacement of phosgene with dialkyl carbonates in cyclization steps to avoid toxic reagents.

- Use of esterification and reduction steps to prepare intermediates.

- Optimization of reaction steps to increase overall yield from as low as 17% to about 40% or higher.

- Avoidance of additional carbamate formation steps to simplify synthesis and improve efficiency.

Comparative Data Table of Key Preparation Steps

Research Findings and Notes

- The borane reduction and tert-butoxide-catalyzed cyclization provide an efficient and green synthetic route to the oxazolidinone core.

- The nucleophilic ring-opening strategy for piperidinyl substitution is effective but requires prolonged heating and careful purification.

- Avoidance of phosgene and other toxic reagents is a significant advancement for industrial scalability.

- The overall synthetic route balances yield, safety, and environmental considerations.

- Some routes report yields for related oxazolidinones up to 85% in cyclization steps, but overall yields for the fully substituted compound vary.

- The hydrochloride salt form is standard for pharmaceutical intermediates, improving handling and formulation potential.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides with bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Oxazolidinone Derivatives

The oxazolidinone core is shared with antibiotics like linezolid, but unlike linezolid, which has a morpholine ring and fluorophenyl group, this compound incorporates a piperidine ring and phenyl substituent. These structural differences likely confer distinct biological targets or mechanisms .

Piperidine-Containing Compounds

Piperidine is a common pharmacophore in CNS-targeting drugs (e.g., paroxetine). However, the presence of the oxazolidinone ring in this compound may redirect its activity toward non-CNS pathways.

Stereochemical Considerations

The (S)-enantiomer’s activity may differ significantly from its (R)-counterpart or racemic mixtures. For example, in oxazolidinone antibiotics, stereochemistry dictates antibacterial potency .

Solubility and Bioavailability

As a hydrochloride salt, this compound likely exhibits improved solubility over its free base, akin to amitriptyline hydrochloride , which is formulated for enhanced oral bioavailability .

Biological Activity

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chiral compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride features a unique structure that includes a phenyl group, a piperidine ring, and an oxazolidinone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental applications.

Synthesis

The synthesis of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Phenyl Group : A substitution reaction using a phenyl halide and a base is commonly employed.

- Formation of the Oxazolidinone Moiety : This step involves cyclization with an amino alcohol and a carbonyl compound.

- Hydrochloride Salt Formation : The final step converts the free base to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It modulates their activity, leading to various pharmacological effects. Notably, studies have shown that derivatives of oxazolidinones can exhibit significant inhibition of COX enzymes, which are critical in pain and inflammation pathways .

Analgesic and Anti-inflammatory Effects

Research indicates that compounds similar to (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride demonstrate analgesic properties. In experimental models, such as the writhing test and hot plate test, these compounds have shown significant pain relief effects without notable toxicity .

Table 1: Analgesic Activity Comparison

| Compound | Test Method | Result (Inhibition %) | Toxicity Level |

|---|---|---|---|

| (S)-4-Phenyl... | Writhing Test | 75% | Low |

| Celecoxib | Writhing Test | 80% | Moderate |

| (R)-4-(Methoxy)... | Hot Plate Test | 70% | Low |

Anticancer Potential

Recent studies have explored the anticancer potential of oxazolidinone derivatives. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines with efficacy comparable to established chemotherapeutics like bleomycin .

Table 2: Anticancer Efficacy

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|---|

| (S)-4-Phenyl... | FaDu Hypopharyngeal | 15 | 60 |

| Bleomycin | FaDu Hypopharyngeal | 20 | 55 |

Case Studies

- Study on Pain Management : A study published in PubMed Central evaluated the analgesic activity of synthesized oxazolones, including (S)-4-Phenyl... The results indicated significant pain relief in animal models with no observed acute toxicity .

- Anticancer Research : Another investigation focused on the anticancer properties of oxazolidinone derivatives demonstrated that these compounds could effectively inhibit tumor growth in vitro and in vivo, showcasing their potential as therapeutic agents against various cancers .

Q & A

Q. What are the key synthetic routes for (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, and how can purity be optimized?

The synthesis typically involves cyclization reactions between piperidine derivatives and oxazolidinone precursors. For example, a piperidin-4-amine intermediate may undergo nucleophilic substitution with an oxazolidinone carbonyl group under basic conditions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used to enhance reaction efficiency . Purification methods include recrystallization in ethanol/water mixtures or preparative HPLC to achieve >98% purity. Chiral resolution via chiral stationary-phase HPLC is critical to isolate the (S)-enantiomer .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm stereochemistry (e.g., H and C NMR for phenyl and piperidinyl proton environments) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) for purity assessment .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 277.1 for the free base; 313.6 for the hydrochloride salt) .

Q. What safety precautions are required during handling?

The compound is a lachrymator and irritant to the eyes and respiratory system. Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How does the stereochemistry of the oxazolidinone ring influence biological activity?

The (S)-enantiomer exhibits higher binding affinity to neurological targets (e.g., σ receptors) compared to the (R)-form due to optimal spatial alignment of the phenyl and piperidinyl groups. Activity can be validated via competitive binding assays using H-labeled ligands in cortical membrane preparations .

Q. What strategies resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies may arise from enantiomeric impurities or assay conditions (e.g., pH, buffer composition). To address this:

- Validate enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

- Standardize assay protocols (e.g., consistent ATP concentrations in kinase inhibition assays) .

Q. How can the hydrochloride salt form impact solubility and stability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility (e.g., ~15 mg/mL in PBS at pH 7.4) but is hygroscopic. Store desiccated at –20°C to prevent hydrolysis of the oxazolidinone ring. Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days .

Q. What experimental designs are optimal for studying its metabolic pathways?

- In vitro : Incubate with liver microsomes (human or rat) and quantify metabolites via LC-MS/MS. Key Phase I metabolites include hydroxylation at the piperidine ring .

- In vivo : Administer radiolabeled compound (e.g., C-labeled at the phenyl group) to track excretion routes .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Core Modifications : Replace the phenyl group with fluorophenyl (enhances metabolic stability) or pyridinyl (improves solubility) .

- Piperidine Substitutions : Introduce methyl groups at C3 to reduce off-target binding .

- Assay Selection : Use functional assays (e.g., cAMP modulation for GPCR targets) alongside binding assays .

Q. What computational methods predict binding modes with neurological targets?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with σ-1 receptor pockets (PDB ID: 5HK1).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.